molecular formula C14H18N2O B13998323 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile CAS No. 64399-76-4

3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile

Cat. No.: B13998323
CAS No.: 64399-76-4
M. Wt: 230.31 g/mol
InChI Key: VVOLPFYPCCYZQQ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions and the use of efficient catalysts to ensure high yield and purity. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as phenylsilane. The conditions often involve the use of metal catalysts like gold(I) complexes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of piperidinones .

Scientific Research Applications

3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, the compound may undergo hydroxyl oxidation, amination, and imine reduction via a metal catalyst. This process involves the formation of hydroxyamine intermediates and the creation of new C-N bonds .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Piperidinone: A derivative of piperidine with a ketone group.

    Spiropiperidines: Compounds with a spiro-connected piperidine ring.

Uniqueness: 3-Hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile is unique due to its specific structure, which includes a hydroxyl group, a phenyl group, and a nitrile group.

Properties

CAS No.

64399-76-4

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-hydroxy-3-phenyl-2-piperidin-1-ylpropanenitrile

InChI

InChI=1S/C14H18N2O/c15-11-13(16-9-5-2-6-10-16)14(17)12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-10H2

InChI Key

VVOLPFYPCCYZQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C#N)C(C2=CC=CC=C2)O

Origin of Product

United States

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